

# Technical Monograph: 3-(3-Chlorophenyl)-2'-methoxypropiofenone[1][2]

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## Compound of Interest

Compound Name: 3-(3-Chlorophenyl)-2'-methoxypropiofenone

CAS No.: 898762-20-4

Cat. No.: B3023790

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## Executive Summary & Compound Identity

**3-(3-Chlorophenyl)-2'-methoxypropiofenone** (CAS: 898762-20-4), chemically defined as 1-(2-methoxyphenyl)-3-(3-chlorophenyl)propan-1-one, represents a specialized scaffold within the dihydrochalcone family.[1] Unlike its unsaturated chalcone precursors, this molecule possesses a saturated ethylene bridge, imparting distinct conformational flexibility and metabolic stability.[1]

In medicinal chemistry, this structure serves as a critical "reverse-amide" or "reverse-ketone" isostere to various CNS-active agents.[1] While the 3-chlorophenyl moiety is a pharmacophore hallmark of monoamine transporter inhibitors (e.g., Bupropion, Trazodone), the 2'-methoxy substitution on the A-ring introduces steric bulk and hydrogen-bond acceptor potential, often utilized to tune selectivity against cytochrome P450 isoenzymes or to modulate lipophilicity (LogP).[1]

This guide synthesizes the literature regarding its physicochemical profile, synthetic pathways, and experimental protocols for its generation and isolation.[1]

## Physicochemical Profile

Data aggregated from computational prediction and catalog specifications.[1]

Property	Value / Description	Significance
IUPAC Name	1-(2-methoxyphenyl)-3-(3-chlorophenyl)propan-1-one	Unambiguous chemical identifier.[1]
Molecular Formula	C <sub>16</sub> H <sub>15</sub> ClO <sub>2</sub>	
Molecular Weight	274.74 g/mol	Fragment-based drug discovery compliant (<300 Da). [1]
LogP (Predicted)	-4.3	Highly lipophilic; likely CNS penetrant.[1]
H-Bond Acceptors	2 (Ketone, Methoxy)	Critical for receptor binding pockets.[1]
Rotatable Bonds	4	High conformational adaptability.[1]
Structural Class	Dihydrochalcone	Privileged scaffold in oncology and inflammation.[1]

## Synthetic Architecture & Literature Review

The synthesis of **3-(3-Chlorophenyl)-2'-methoxypropiophenone** is classically approached through the Claisen-Schmidt condensation followed by selective reduction.[1] This two-step sequence is favored in literature for its high atom economy and scalability compared to Friedel-Crafts acylation, which often suffers from regioselectivity issues on the methoxy-substituted ring.[1]

### The Chalcone Route (Primary Pathway)

The most robust literature precedent involves the formation of the unsaturated chalcone intermediate, (E)-1-(2-methoxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one.[1]

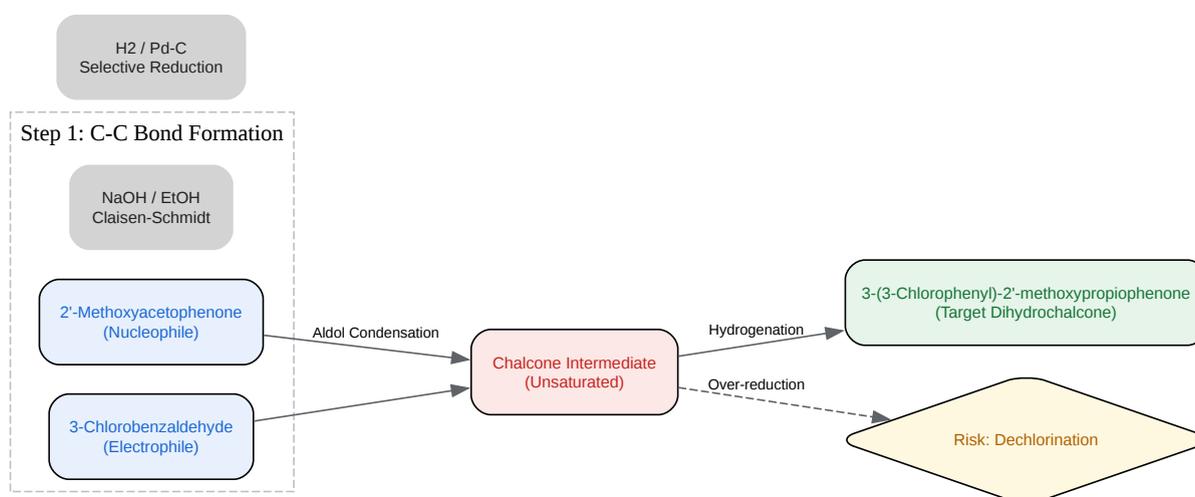
- Condensation: Reaction of 2'-methoxyacetophenone with 3-chlorobenzaldehyde under basic conditions (NaOH or KOH in Ethanol).[1] The ortho-methoxy group on the acetophenone can sterically hinder the enolate formation, requiring optimized temperature control (0°C to RT). [1]

- Reduction: Selective hydrogenation of the

-unsaturated ketone to the saturated ketone.[1] Literature suggests the use of Pd/C with H<sub>2</sub> (low pressure) or transfer hydrogenation (Formic acid/Pd) to avoid dechlorinating the aryl ring—a common pitfall when reducing chlorophenyl compounds.[1]

## Mechanistic Pathway Visualization

The following diagram illustrates the chemical logic, highlighting the critical intermediate and the selectivity required during reduction.



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Caption: Figure 1. Convergent synthesis via Claisen-Schmidt condensation.[1] Note the risk of hydrodehalogenation during the reduction step.[1]

## Detailed Experimental Protocols

Disclaimer: These protocols are derived from standard methodologies for dihydrochalcone synthesis and must be validated in a controlled laboratory setting.

## Step 1: Synthesis of the Chalcone Intermediate

Objective: Isolate (E)-1-(2-methoxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one.[1]

Reagents:

- 2'-Methoxyacetophenone (1.0 eq, 50 mmol)[1]
- 3-Chlorobenzaldehyde (1.0 eq, 50 mmol)[1]
- Sodium Hydroxide (NaOH), 10% aqueous solution[1]
- Ethanol (95%)[1]

Procedure:

- Dissolution: In a 250 mL round-bottom flask, dissolve 50 mmol of 2'-methoxyacetophenone in 50 mL of ethanol.
- Addition: Add 50 mmol of 3-chlorobenzaldehyde to the solution. Stir to ensure homogeneity.
- Catalysis: Cool the mixture to 0°C in an ice bath. Dropwise, add 15 mL of 10% NaOH solution over 20 minutes. The solution will likely turn yellow/orange, indicating chalcone formation.[1]
- Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]
- Workup: Pour the reaction mixture into 200 mL of ice-water containing dilute HCl (to neutralize base). The chalcone should precipitate as a solid.[1]
- Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the intermediate.

## Step 2: Selective Reduction to Title Compound

Objective: Reduce the alkene without removing the chlorine atom or reducing the ketone.[1]

Reagents:

- Chalcone Intermediate (from Step 1)[1]
- Pd/C (5% or 10%), unreduced[1]
- Ethyl Acetate or Methanol[1]
- Hydrogen Gas (Balloon pressure) or Ammonium Formate (Transfer hydrogenation)[1]

Procedure (Catalytic Hydrogenation):

- Setup: Dissolve 10 mmol of the chalcone in 50 mL of Ethyl Acetate. (Ethyl acetate is preferred over methanol to minimize acetal formation or over-reduction).[1]
- Catalyst: Add 5% Pd/C (10 wt% loading relative to substrate).[1] Caution: Pd/C is pyrophoric. [1]
- Hydrogenation: Purge the flask with Nitrogen, then introduce Hydrogen gas via a balloon (1 atm).
- Monitoring: Stir vigorously at room temperature. Monitor closely via TLC or HPLC every 30 minutes. Critical: Stop the reaction immediately upon disappearance of the starting material to prevent reduction of the ketone to the alcohol or hydrodehalogenation (loss of Cl).[1]
- Filtration: Filter the mixture through a Celite pad to remove the catalyst.
- Isolation: Concentrate the filtrate under reduced pressure. The title compound, **3-(3-Chlorophenyl)-2'-methoxypropiophenone**, is typically obtained as a viscous oil or low-melting solid.[1]

## Pharmacological & Structural Context

While specific pharmacological data for this exact CAS is proprietary or sparse in open literature, its structural features place it within high-interest chemical space.[1]

## Structure-Activity Relationship (SAR) Inference[1]

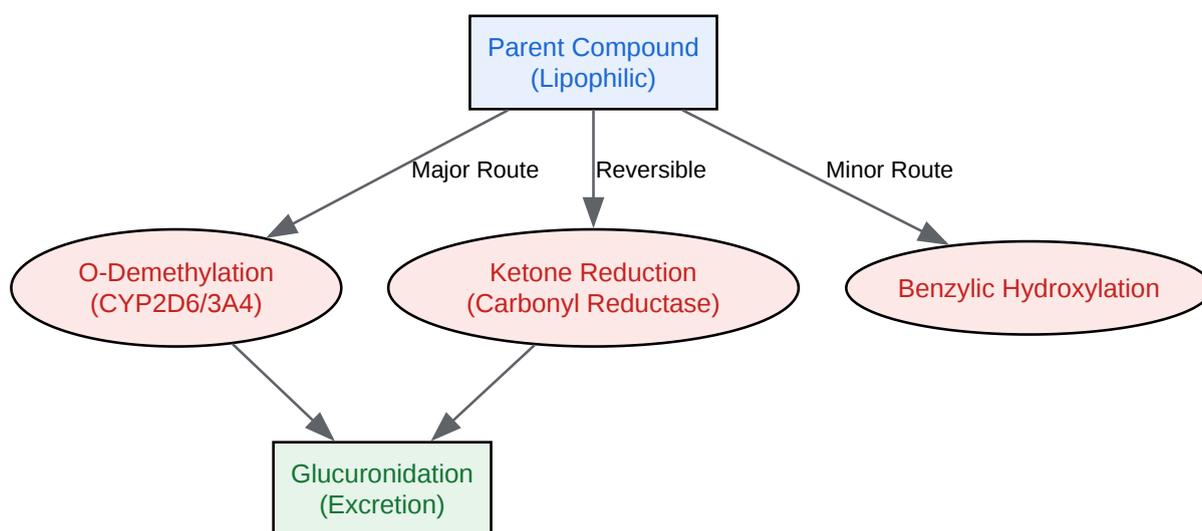
- 3-Chlorophenyl Motif: This ring is a bioisostere found in Trazodone and Bupropion.[1] The chlorine atom at the meta position increases lipophilicity and metabolic stability against ring

oxidation, often enhancing affinity for monoamine transporters (SERT/DAT).[1]

- 2'-Methoxy Propiophenone Core: The ortho-methoxy group restricts the rotation of the phenyl ring relative to the carbonyl, locking the molecule in a specific conformation that may favor binding to specific GPCR pockets.[1] This motif is also seen in Propafenone (antiarrhythmic) analogs.[1]

## Metabolic Stability Workflow

Understanding the metabolic fate is crucial for drug development.[1] The following diagram outlines the predicted metabolic "soft spots."



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Caption: Figure 2. Predicted metabolic pathways. O-demethylation exposes a phenol for Phase II conjugation.[1]

## References

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